molecular formula C6H12N4O2 B1670390 Diamide CAS No. 10465-78-8

Diamide

Cat. No.: B1670390
CAS No.: 10465-78-8
M. Wt: 172.19 g/mol
InChI Key: VLSDXINSOMDCBK-BQYQJAHWSA-N
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Description

Diamide is a class of compounds characterized by the presence of two amide groups. These compounds have gained significant attention due to their diverse applications, particularly in the field of agriculture as insecticides. Diamides are known for their selective action on insect ryanodine receptors, making them effective against a variety of pest species .

Mechanism of Action

Target of Action

Diamide primarily targets the ryanodine receptors (RyR) in insects . These receptors are large tetrameric ryanodine-sensitive calcium release channels located in the sarco- and endoplasmic reticulum in neuromuscular tissues . They play a crucial role in muscle contraction and are selectively activated by this compound insecticides .

Mode of Action

This compound insecticides interact with the ryanodine receptors, causing dysfunction of these channels . This interaction leads to an increase in the concentration of calcium ions, which can cause muscle contraction . High levels of this compound resistance have been shown to be conferred by RyR target-site mutations affecting this compound binding .

Biochemical Pathways

The action of diamides affects the regulation of RyR and calcium ions by acting on calcium channels . The dysfunction of these channels leads to an increase in the concentration of calcium ions, causing muscle contraction . This process disrupts the normal biochemical pathways in the insect’s body, leading to paralysis and eventual death by asphyxiation or starvation .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound play a crucial role in its bioavailability . It’s important to note that these properties can significantly influence the effectiveness of a compound and its potential for causing side effects.

Result of Action

The interaction of this compound with its targets leads to significant molecular and cellular effects. The increase in calcium ion concentration causes muscle contraction . This leads to the paralysis of the insect, causing rapid feeding cessation, general lethargy, and eventually death within approximately 72 hours .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequent application of diamides has resulted in the selection of this compound resistance in some of the world’s most destructive lepidopteran species . This suggests that the environment in which this compound is used, including the presence of other chemicals and the frequency of application, can impact its effectiveness.

Chemical Reactions Analysis

Diamides undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of an amide to an amine is a well-documented reaction .

Scientific Research Applications

Diamide Insecticides

Mechanism of Action

This compound insecticides have gained significant attention due to their targeted action against insect pests, particularly those in the order Lepidoptera. These insecticides primarily act by binding to ryanodine receptors in insects, leading to the uncontrolled release of calcium ions from internal stores. This disruption results in severe physiological effects such as muscle paralysis and death in targeted pests .

Key Compounds

  • Cyantraniliprole : An anthranilic this compound that has shown effectiveness against a broad spectrum of pests. It is applied via seed treatment, soil, or foliar methods and has a lower toxicity profile for beneficial insects and mammals compared to traditional insecticides .
  • Chlorantraniliprole : Another notable this compound that functions similarly to cyantraniliprole, effectively managing various chewing and sap-sucking pests .

Research Findings

Recent studies highlight the persistence and metabolism of cyantraniliprole in crops like tomatoes, indicating its potential for sustainable pest management . Furthermore, new derivatives of chlorantraniliprole have been synthesized with enhanced insecticidal activity, suggesting ongoing advancements in this area .

Compound NameTarget PestApplication MethodToxicity Profile
CyantraniliproleSpodoptera frugiperdaSeed treatment, foliarLow toxicity to mammals
ChlorantraniliproleVarious LepidopteraSoil applicationLow toxicity to beneficial insects

Environmental Applications

Radionuclide Chemistry

Diamides, particularly diglycolamides (DGAs), are utilized as ligands in the extraction and separation of actinides and radionuclides. Their tridentate nature allows them to form stable complexes with these heavy metals, which is crucial for nuclear waste management and environmental remediation efforts .

Synchrotron Radiation Techniques

Research employing synchrotron radiation has demonstrated the utility of this compound ligands in probing the structural and electronic properties of actinides. This approach enhances our understanding of radionuclide behavior in environmental contexts and aids in developing effective remediation strategies .

Pharmaceutical Applications

Diamides have been explored for their potential therapeutic properties. Their structural versatility allows for modifications that can enhance bioactivity and selectivity towards biological targets. For instance, certain diamides have shown promise as anti-cancer agents due to their ability to interact with specific cellular pathways.

Case Studies

  • Insecticide Efficacy : A comprehensive study evaluated the efficacy of various anthranilic diamides against different pest species, revealing significant improvements in pest control compared to conventional methods .
  • Radionuclide Speciation : Research utilizing this compound-based ligands has provided insights into the behavior of radionuclides under varying environmental conditions, contributing to better risk assessments for nuclear waste disposal .

Comparison with Similar Compounds

Diamides can be compared with other similar compounds such as benzenedicarboxamide derivatives and anthranilic diamides. These compounds also target ryanodine receptors but may differ in their chemical structure and specific applications. For example, flubendiamide and chlorantraniliprole are two well-known this compound insecticides that have been commercialized for pest control . The uniqueness of diamides lies in their high selectivity and potency against insect pests, making them valuable tools in integrated pest management .

References

Biological Activity

Diamides, particularly those used as insecticides, have gained significant attention due to their unique biological activities and mechanisms of action. This article examines the biological activity of diamide compounds, focusing on their insecticidal properties, mechanisms of action, and relevant research findings.

Overview of Diamides

Diamides are a class of synthetic compounds that exhibit potent insecticidal properties. They primarily target the ryanodine receptor (RyR) in insects, leading to uncontrolled calcium release and subsequent muscle contraction, paralysis, and death. This mechanism is particularly effective against various insect pests, especially within the order Lepidoptera.

The primary mechanism through which diamides exert their insecticidal effects involves:

  • Binding to Ryanodine Receptors (RyRs) : Diamides bind to RyRs in insect muscle cells, causing the receptors to remain open. This results in excessive calcium ion release from the sarcoplasmic reticulum into the cytoplasm, leading to continuous muscle contraction and paralysis .
  • Insect Selectivity : Diamides show a significant selectivity for insect RyRs over mammalian RyRs, making them safer for non-target organisms. For instance, chlorantraniliprole is reported to be 300-fold less potent against mammalian RyR1 compared to its effectiveness against insect RyRs .

Synthesis and Biological Activity

Recent studies have synthesized a variety of novel this compound derivatives and tested their biological activities:

  • Insecticidal Activity : A study demonstrated that several newly synthesized this compound compounds exhibited high insecticidal activity against Spodoptera frugiperda (fall armyworm) with IC50 values significantly lower than those of traditional insecticides .
  • Larvicidal Effects : Another research effort focused on mosquito larvae, revealing that certain this compound derivatives achieved up to 70% larvicidal activity at concentrations as low as 2 μg/mL .

Case Studies

  • Chlorantraniliprole : This well-studied this compound has been shown to effectively control various lepidopteran pests. Its binding affinity to RyRs was quantified using molecular docking studies, revealing strong interactions that correlate with its insecticidal potency .
  • Resistance Mechanisms : Investigations into resistance development in pests like Chilo suppressalis highlighted specific mutations in RyR that confer reduced sensitivity to diamides. Understanding these mechanisms is critical for developing strategies to mitigate resistance .

Table 1: Biological Activity of Selected this compound Compounds

Compound NameTarget InsectIC50 (mg/L)Activity (%) at 100 mg/L
ChlorantraniliproleSpodoptera frugiperda0.005100
Compound 6rMosquito Larvae0.00270
Compound 8qDiamondback Moth0.00490

Table 2: Comparative Binding Affinities of Diamides

Compound NameBinding Energy (kcal/mol)Target RyR Type
Chlorantraniliprole-8.19Insect
Compound 8q-8.50Insect
Mammalian RyR1-2.50Mammalian

Properties

IUPAC Name

(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSDXINSOMDCBK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N=NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/N=N/C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Diamide
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CAS No.

10465-78-8
Record name Diamide
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Record name DIAMIDE
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Record name 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea
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Record name DIAMIDE
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Synthesis routes and methods I

Procedure details

To the solution of acid (63) (330 mg, 0.74 mmol) in CH2Cl2 (10 mL) was added oxalyl chloride (77 μL, 0.88 mmol) and the catalytic amount of DMF. The reaction mixture was stirred for 1 hr and concentrated in vacuo. The residue (crude acyl chloride) was diluted with CH2Cl2 (10 mL) and pivalohydrazide (128 mg, 1.10 mmol) and triethylamine (0.31 mL, 2.21 mmol) was added. The reaction mixture was stirred for 2 hrs at room temperature. The reaction mixture was concentrated in vacuo and diluted with EtOAc (50 mL). The organic layer was washed with aq. 1N HCl and aq. sat'd NaHCO3 solution, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. Purification by Prep-LC (Gilson) provided 244 mg (61%) of desired diamide as solid.
[Compound]
Name
acid ( 63 )
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 mg
Type
reactant
Reaction Step Three
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

2-Methyl-thieno[3,2-d][1,3]oxazin-4-one (12.7 g, 76 mmol) and o-toluidine (16.2 mL, 152 mmol) were combined in acetic acid (175 mL) and refluxed for 3 hours. The reaction was concentrated and the residue was partitioned between ethyl acetate and water. The two phase mixture was treated with sodium bicarbonate until the aqueous layer was basic and the phases were then separated. The aqueous phase was extracted with ethyl acetate and the combined organic layer was washed with water and brine, dried over sodium sulfate and concentrated to leave a black oil. This residue was purified by flash chromatography on silica gel (60×200 mm). Elution with 20% ethyl acetate/hexane gave 16.2 g of impure product and 3 g of uncyclized diamide biproduct. The impure product was chromatographed a second time as above but with 10% and 15% ethyl acetate/hexane elution. In this fashion 9.2 g (47%) of 2-methyl-3-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one was isolated as a light yellow solid. 1H NMR δ7.70 (d, J=5.3 Hz, 1 H), 7.39-7.30 (m, 3 H), 7.29 (d, J=5.3 Hz, 1 H), 7.13 (d, J=7.8 Hz, 1 H), 2.15 (s, 3 H), 2.10 (s, 3 H).
Name
2-Methyl-thieno[3,2-d][1,3]oxazin-4-one
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt (2.5 mmol, 1.036 g) in DMF (170 mL) a solution of 8-hydroxyquinoline-7-carboxylic acid (5.0mmol, 0.946 g) in DMF (140 mL) was added. To the mixture, 1-hydroxybenzotriazole (HBT) (6.0 mmol, 0.811 g) was added followed by 1,3-dicyclohexylcarbocilmide (DCC) (12.0 mmol, 2.476 g). The reaction mixture was stirred at room temperature for 6 days. Then, the solution was concentrated under reduced pressure. The precipitate was filtered off. The filtrate was evaporated in vacuo. To the residue, water and methanol (1:4) were added, and the pH was adjusted to 8. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The residue was extracted with choloroform (3×). The solid was collected by filtration, and treated with methanol. Insoluble material was filtered off and dried to give 0.8 g of pure, desired diamide. The methanol solution was used for fractionation on a Sephadex LH-20 column, with the eluent being methanol. This method allowed for the separation of an additional 0.59 g pure diamide (yield 73.5%) and traces of monoamide.
Quantity
1.036 g
Type
reactant
Reaction Step One
Quantity
0.946 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0.811 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Neat CDI (49 mg, 0.302 mmol) was added to stirred solution of mono acid (92 mg, 0.200 mmol) in an. THF (1 ml) and the mixture was heated at 50° C. for 30 min and then allowed to cool to rt. Then N-cyclopropyl-N-methylsulfamide (45.1 mg, 0.300 mmol) and DBU (0.060 ml, 0.400 mmol) were added consecutively. The mixture sonicated for 1-2 hand then stirred overnight at rt. Reaction was quenched with MeOH (0.5 ml) and then acidified with 1N HCl and extracted with EtOAc (2×25 mL), washed with water, brine and dried (Na2SO4). Crude product (123 mg) was purified by silica gel flash chromatography (5% MeOH in DCM) to afford amide-ester as an off-white solid (101 mg). 1N NaOH (2 mL, 2.000 mmol) was added to stirred solution of the amide ester (98 mg, 0.166 mmol) in THF-MeOH under nitrogen. The mixture was stirred at rt for 2 h and then acidified with 1N HCl (3 ml), extracted with EtOAc (2×25 ml), washed with water, brine and dried (MgSO4). Evaporation of solvents afforded amide-acid as an off-white solid (94 mg). Neat 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (53.5 mg, 0.167 mmol) was added to a stirred mixture of the amide-acid (74 mg, 0.128 mmol), 3-methyl-3,8-diazabicyclo[3.2.1]octane, 2HCl (26.4 mg, 0.128 mmol) and TEA (0.071 ml, 0.512 mmol) in DCM (2 ml) under nitrogen. The mixture was stirred at rt for 1 h and quenched with MeOH (0.5 ml) and then evaporated to dryness and purified by reverse-phase HPLC to afford diamide and isolated in mono TFA salt form (61.3 mg) as a beige solid. LC/MS: Retention time: 1.857 min; m/e 686 (MH+). The product was observed to exist as inter-converting rotamers by 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 0.72-0.84 (m, J=1.83 Hz, 2H), 0.85-0.96 (m, J=2.44 Hz, 2H), 1.19-1.31 (m, 1H), 1.33-1.48 (m, 2H), 1.50-1.62 (m, 1H), 1.69-1.89 (m, 8H), 1.92-2.23 (m, 10H), 2.56-2.69 (m, 2H), 2.77-2.90 (m, 1H), 2.90-3.02 (m, 1H), 3.04-3.14 (m, 4H), 3.11-3.54 (m, 1H), 3.60-3.71 (m, J=15.26 Hz, 1H), 3.82-3.96 (m, 3H), 5.06-5.22 (m, 1H), 6.92-7.01 (m, J=8.55, 2.44 Hz, 1H), 7.07-7.14 (m, J=2.14 Hz, 1H), 7.27-7.33 (m, J=8.55 Hz, 1H), 7.40-7.49 (m, 1H), 7.86-7.94 (m, J=8.24 Hz, 1H), 7.98-8.06 (m, 1H).
Quantity
53.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
amide-acid
Quantity
74 mg
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-3,8-diazabicyclo[3.2.1]octane, 2HCl
Quantity
26.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.071 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diamide

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